molecular formula C4H11NO3S B6234730 N-(2-methoxyethyl)methanesulfonamide CAS No. 93501-85-0

N-(2-methoxyethyl)methanesulfonamide

Cat. No.: B6234730
CAS No.: 93501-85-0
M. Wt: 153.2
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Description

N-(2-methoxyethyl)methanesulfonamide (CAS 93501-85-0) is a sulfonamide-based compound with the molecular formula C4H11NO3S and a molecular weight of 153.20 g/mol. It is supplied as a yellow to colorless liquid (MFCD01212944) and should be stored sealed in a dry environment at room temperature (20-22 °C) . This compound serves as a valuable chemical building block and intermediate in organic synthesis and medicinal chemistry research. Its structure features a methoxyethyl side chain linked to a methanesulfonamide group, making it a useful precursor for developing more complex molecules. Research has explored derivatives of this structural motif in the development of small-molecule probes for studying the mammalian circadian clock . Specifically, structural analogs have been identified as cryptochrome (CRY) protein stabilizers, which can lengthen the circadian period and repress Per2 activity by inhibiting FBXL3-dependent ubiquitination . This mechanism highlights its research value in circadian biology and as a tool for understanding post-translational regulation of protein stability. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

CAS No.

93501-85-0

Molecular Formula

C4H11NO3S

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Preparation Methods

Direct Aminolysis with Acid Scavengers

The foundational approach to synthesizing N-(2-methoxyethyl)methanesulfonamide involves the reaction of methanesulfonyl chloride with 2-methoxyethylamine in the presence of a base to neutralize hydrochloric acid by-products. Triethylamine or pyridine are typically employed as acid scavengers, with stoichiometric excesses required to drive the reaction to completion. The general reaction scheme is:

CH3SO2Cl+H2NCH2CH2OCH3CH3SO2NHCH2CH2OCH3+HCl\text{CH}3\text{SO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}2\text{OCH}3 \rightarrow \text{CH}3\text{SO}2\text{NHCH}2\text{CH}2\text{OCH}_3 + \text{HCl}

This method achieves yields of 70–85% under ambient to moderately elevated temperatures (20–40°C). However, challenges include the need for post-reaction purification to remove excess base and by-products, which complicates scalability.

Catalytic Methods Using Polar Aprotic Solvents

Recent advancements leverage catalytic amounts of polar aprotic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) to accelerate the reaction without stoichiometric acid scavengers. For example, a 0.001–0.09 molar equivalent of DMF relative to the amine enables complete conversion at 120–160°C within 3–7 hours. This approach reduces waste and simplifies purification, with yields exceeding 90% in optimized cases.

Table 1: Comparison of Laboratory-Scale Methods

ParameterDirect AminolysisCatalytic Method
CatalystTriethylamine (excess)DMF (0.001–0.09 equiv)
Temperature20–40°C120–160°C
Reaction Time1–2 hours3–7 hours
Yield70–85%88–94%
By-product ManagementComplexMinimal

Industrial-Scale Production Techniques

Solvent Selection and Recycling

Industrial protocols prioritize solvents that facilitate product isolation and recycling. Nitroalkanes such as nitroethane or 1-nitropropane are preferred due to their inertness and temperature-dependent solubility profiles. For instance, methanesulfonamide derivatives exhibit high solubility in nitroethane at 50–80°C but crystallize upon cooling to 0–25°C. This allows for efficient separation of the sulfonamide product from insoluble amine hydrochloride salts via filtration.

Example Process:

  • Reaction: Methanesulfonyl chloride and 2-methoxyethylamine are combined in nitroethane (3:1 solvent-to-reactant ratio) at 50–70°C.

  • Filtration: The slurry is heated to 80°C to dissolve the product, followed by removal of precipitated salts.

  • Crystallization: Cooling the filtrate to 10°C yields crystalline this compound.

  • Solvent Recycling: The nitroethane mother liquor is reused in subsequent batches, reducing waste and cost.

Process Optimization for Yield and Purity

Industrial setups optimize parameters such as reactant stoichiometry, temperature gradients, and mixing rates. A molar ratio of 1.5–4:1 (methanesulfonyl chloride to amine) minimizes by-products like bis-sulfonamides. Post-reaction aqueous washes further enhance purity, with final products achieving >99% purity as confirmed by HPLC.

Comparative Analysis of Reaction Conditions

Temperature and Time Dependencies

Elevated temperatures in catalytic methods (120–160°C) favor faster reaction kinetics but require energy-intensive heating. In contrast, nitroalkane-based processes operate at milder temperatures (50–70°C) but necessitate precise cooling for crystallization.

Solvent Impact on Yield

Polar aprotic solvents like DMF improve reaction rates by stabilizing transition states, whereas nitroalkanes enhance product isolation. A hybrid approach using DMF in toluene has been explored, achieving 92% yield with simplified solvent recovery.

Emerging Methodologies and Innovations

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for sulfonamide synthesis, reducing reaction times to minutes and improving heat management. This method is compatible with catalytic DMF systems, offering potential for industrial adoption.

Green Chemistry Initiatives

Efforts to replace nitroalkanes with bio-based solvents (e.g., cyclopentyl methyl ether) are underway, though solubility challenges remain. Additionally, photocatalytic methods using visible light are being investigated to activate methanesulfonyl chloride at ambient temperatures .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

N-(2-methoxyethyl)methanesulfonamide is utilized in a wide range of scientific research applications, including:

Chemistry:

  • Used as a reagent in organic synthesis to introduce the methanesulfonamide group into target molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
  • Used in the synthesis of biologically active compounds for drug discovery and development.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
  • Studied for its effects on various biological pathways and its potential as a drug candidate.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activities, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Methanesulfonamide Derivatives

Structural and Substituent Analysis

The substituent on the sulfonamide nitrogen critically determines molecular properties. Key structural analogs include:

  • N-Aryl Derivatives: N-(4-Fluorophenyl)methanesulfonamide (C₇H₇FNO₂S): Aromatic substituents enhance rigidity and π-π interactions but reduce solubility in polar solvents. Melting point: 150–152°C . N-(3,5-Di-tert-butyl-2-hydroxyphenyl)methanesulfonamide (C₁₅H₂₅NO₃S): Bulky tert-butyl groups and a phenolic –OH group confer antioxidant activity via radical scavenging .
  • N-(2-Methoxyethyl)methanesulfonamide: The methoxyethyl group balances hydrophilicity (ether oxygen) and lipophilicity (alkyl chain), likely improving bioavailability compared to purely aromatic derivatives.
Table 1: Structural and Physicochemical Comparison
Compound Substituent Molecular Formula Melting Point (°C) Solubility Key Functional Groups
This compound 2-Methoxyethyl C₄H₁₁NO₃S Not reported Moderate (pred.) Ether, sulfonamide
N-(4-Fluorophenyl)methanesulfonamide 4-Fluorophenyl C₇H₇FNO₂S 150–152 Low Aromatic, sulfonamide
N-(3,5-Di-tBu-2-OH-phenyl)methanesulfonamide 3,5-Di-tert-butyl-2-hydroxyphenyl C₁₅H₂₅NO₃S 210–212 Insoluble Phenolic –OH, sulfonamide
N-(4-Arylamidophenyl)methanesulfonamide 4-Arylamidophenyl Varies Varies Varies Amide, sulfonamide

Spectroscopic and Computational Insights

  • NMR and IR Spectroscopy :

    • Aryl-substituted methanesulfonamides (e.g., N-(2-methylphenyl) derivatives) exhibit distinct ¹H NMR shifts for aromatic protons (δ 6.8–7.5 ppm) and sulfonamide –NH (δ ~5.5 ppm). IR spectra show S=O stretches at ~1150–1350 cm⁻¹ .
    • For this compound, the –OCH₂CH₂– group would show characteristic ether C–O stretches (~1100 cm⁻¹) and methoxy proton shifts (δ ~3.3–3.5 ppm) in NMR .
  • DFT Studies :

    • Computational analyses of N-(2-methylphenyl) and N-(3-methylphenyl) methanesulfonamides reveal that substituent position (ortho vs. meta) affects molecular conformation and vibrational modes. The methoxyethyl group in this compound may adopt a gauche conformation to minimize steric hindrance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-methoxyethyl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution between methanesulfonyl chloride and 2-methoxyethylamine. Key steps include solvent selection (e.g., dichloromethane or THF), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios (1:1.1 amine to sulfonyl chloride). Post-reaction purification via recrystallization or column chromatography ensures high yield (70–85%) and purity. Catalysts like triethylamine may enhance reaction efficiency by neutralizing HCl byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodology :

  • FT-IR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and methoxy C-O stretches (~1100 cm⁻¹).
  • ¹H/¹³C NMR : Methoxy protons (δ 3.2–3.4 ppm) and sulfonamide methyl group (δ 3.0–3.1 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 183) and fragmentation patterns. Cross-validate with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What are the primary research applications of this compound in medicinal chemistry and drug discovery?

  • Applications :

  • Enzyme Inhibition : Acts as a scaffold for designing inhibitors targeting carbonic anhydrases or proteases due to its sulfonamide moiety.
  • Receptor Modulation : Modifies G-protein-coupled receptor (GPCR) activity via covalent or non-covalent interactions.
  • Intermediate Synthesis : Used to prepare derivatives with enhanced solubility (e.g., via methoxy group functionalization) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Basis Sets : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to calculate molecular orbitals, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites.
  • Thermochemical Accuracy : Validate computational results against experimental thermochemistry (e.g., bond dissociation energies) using benchmark datasets.
  • Reactivity Insights : Predict regioselectivity in alkylation or oxidation reactions by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .

Q. What strategies can resolve contradictions in reported biological activities of sulfonamide derivatives like this compound across different studies?

  • Methodology :

  • Comparative Assays : Use standardized cell lines (e.g., HEK293) and assay conditions (e.g., fixed pH, temperature) to minimize variability.
  • Structural Analog Analysis : Test derivatives with modified methoxy or sulfonamide groups to isolate critical pharmacophores.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding factors (e.g., solvent effects in in vitro studies) .

Q. How to investigate the regioselectivity challenges in alkylation reactions involving this compound derivatives?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to identify intermediates and rate-determining steps.
  • Computational Modeling : Simulate transition states to predict preferential alkylation sites (e.g., sulfonamide nitrogen vs. methoxy oxygen).
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer reactivity toward desired positions .

Q. How to employ molecular docking studies to predict the binding affinity of this compound with target enzymes?

  • Methodology :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Force Fields : Apply OPLS-AA or CHARMM to model ligand-enzyme interactions (e.g., hydrogen bonds with catalytic residues).
  • Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays. Adjust protonation states of sulfonamide groups to match physiological pH .

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